molecular formula C21H22FN3O2 B7687776 3-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)-N-(4-fluorophenyl)propanamide

3-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)-N-(4-fluorophenyl)propanamide

Cat. No. B7687776
M. Wt: 367.4 g/mol
InChI Key: ILDFHOUNRWMHHK-UHFFFAOYSA-N
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Description

3-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)-N-(4-fluorophenyl)propanamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a member of the oxadiazole family, which has been extensively studied for its biological activities.

Mechanism of Action

The mechanism of action of 3-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)-N-(4-fluorophenyl)propanamide is not fully understood. However, it is believed that this compound exerts its anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects:
Studies have shown that 3-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)-N-(4-fluorophenyl)propanamide exhibits a number of biochemical and physiological effects. These include the inhibition of nitric oxide production, reduction of oxidative stress, and modulation of the immune response.

Advantages and Limitations for Lab Experiments

One advantage of using 3-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)-N-(4-fluorophenyl)propanamide in lab experiments is its potent anti-inflammatory activity, which makes it a valuable tool for studying the mechanisms underlying inflammatory diseases. However, one limitation of this compound is its relatively low solubility, which can make it difficult to work with in certain experimental settings.

Future Directions

There are many possible future directions for research on 3-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)-N-(4-fluorophenyl)propanamide. Some potential areas of investigation include exploring its potential as a therapeutic agent for other inflammatory diseases, investigating its effects on other physiological processes, and developing more efficient synthesis methods for this compound.
In conclusion, 3-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)-N-(4-fluorophenyl)propanamide is a promising compound with potential therapeutic applications. Its potent anti-inflammatory activity and various biochemical and physiological effects make it a valuable tool for scientific research. Further investigation into its mechanisms of action and potential therapeutic uses is warranted.

Synthesis Methods

The synthesis of 3-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)-N-(4-fluorophenyl)propanamide involves the reaction of 4-(tert-butyl)benzohydrazide with ethyl 4-fluorobenzoylacetate in the presence of acetic anhydride. The resulting product is then treated with hydrochloric acid to obtain the final compound.

Scientific Research Applications

The potential therapeutic applications of 3-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)-N-(4-fluorophenyl)propanamide have been explored in various scientific studies. One study found that this compound exhibits potent anti-inflammatory activity, making it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.

properties

IUPAC Name

3-[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-fluorophenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FN3O2/c1-21(2,3)15-6-4-14(5-7-15)20-24-19(27-25-20)13-12-18(26)23-17-10-8-16(22)9-11-17/h4-11H,12-13H2,1-3H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILDFHOUNRWMHHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NOC(=N2)CCC(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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